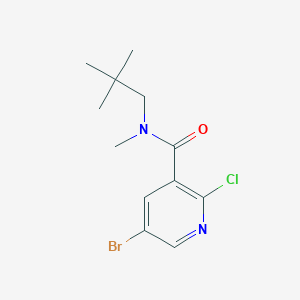
4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic compound of significant interest within chemical, biological, and medicinal research communities. Its complex structure, featuring a pyrazole ring linked to both chlorophenyl and methoxyphenyl groups, combined with an oxobutanoic acid moiety, suggests potential for diverse biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves a multi-step process:
Formation of the Pyrazole Ring: : This may involve the cyclization of hydrazine derivatives with suitable β-diketones under acidic or basic conditions.
Substitution Reactions: : Introduction of the chlorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution, utilizing appropriate halogenated precursors and catalysts like palladium or nickel.
Oxobutanoic Acid Moiety Attachment: : This is often done via esterification reactions, followed by subsequent hydrolysis under acidic conditions to yield the final acid form.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for efficiency and yield:
Continuous Flow Synthesis: : This can enhance reaction rates and improve safety profiles by reducing the handling of intermediates.
Catalytic Reactions: : Utilizing metal catalysts such as palladium or nickel in cross-coupling reactions to streamline the synthesis of the complex aromatic system.
Green Chemistry Approaches: : Adapting solvent-free conditions or using environmentally benign solvents like supercritical CO₂ to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can participate in several types of chemical reactions:
Oxidation and Reduction: : The compound can undergo redox reactions, primarily affecting the aromatic rings and pyrazole moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Hydrolysis: : The ester and amide bonds within the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Hydroxylated Derivatives: : From oxidation reactions.
Amine Derivatives: : Via reduction of nitro or carbonyl groups.
Dehalogenated Compounds: : Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has diverse applications across multiple fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Potential use as a probe in understanding cellular pathways due to its interaction with various biomolecules.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: : Includes inhibition of enzymatic pathways, induction of oxidative stress, or alteration of signal transduction pathways.
Biological Effects: : These interactions can lead to cell cycle arrest, apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is compared with other pyrazole derivatives and related aromatic compounds. Similar compounds include:
4-(5-phenyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
4-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Uniquely, the presence of both a 2-chlorophenyl and 4-methoxyphenyl group distinguishes it from other pyrazole-based compounds, potentially altering its biological activity and enhancing its utility in specific scientific applications.
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-14-8-6-13(7-9-14)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJNXKXTKWEJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2444707.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2444712.png)

![9-Thia-2-azaspiro[5.5]undecane](/img/structure/B2444717.png)
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2444718.png)






![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
